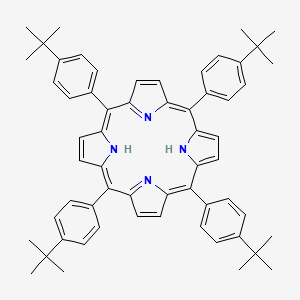

meso-Tetra(4-tert-butylphenyl) Porphine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYJGWWPMWEZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of meso-Tetra(4-tert-butylphenyl)porphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Tetra(4-tert-butylphenyl)porphine, a synthetic porphyrin, is a molecule of significant interest in various scientific and biomedical fields. Its unique photophysical and electrochemical properties, stemming from its extended π-conjugated macrocycle, make it a valuable compound in areas such as photosensitizers for photodynamic therapy, catalysts, and molecular materials. This technical guide provides a comprehensive overview of the core chemical properties of meso-Tetra(4-tert-butylphenyl)porphine, including detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

meso-Tetra(4-tert-butylphenyl)porphine is a purple solid that is soluble in many common organic solvents but insoluble in water.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C60H62N4 | [1][2][3][4][5] |

| Molecular Weight | 839.16 g/mol | [1][2][3][4][5] |

| CAS Number | 110452-48-7 | [3][4][5] |

| Appearance | Purple solid | [6] |

| Melting Point | >250 °C | [7] |

| Solubility | Insoluble in water, Soluble in organic solvents | [1][6] |

Spectroscopic Properties

The electronic absorption spectrum of meso-Tetra(4-tert-butylphenyl)porphine in dichloromethane (B109758) is characterized by an intense Soret band in the near-UV region and four weaker Q-bands in the visible region. This spectral pattern is typical for free-base porphyrins.

| Spectroscopic Data (in CH2Cl2) | Wavelength (λmax, nm) |

| Soret Band | 421 |

| Q-Band IV | 517 |

| Q-Band III | 554 |

| Q-Band II | 593 |

| Q-Band I | 651 |

Experimental Protocols

Synthesis via Adler-Longo Method

The synthesis of meso-substituted porphyrins is commonly achieved through methods developed by Adler-Longo or Lindsey.[1][8] The Adler-Longo method involves the condensation of pyrrole (B145914) with an appropriate aldehyde in a high-boiling solvent like propionic acid.

Materials:

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 4-tert-butylbenzaldehyde (0.1 mol) in refluxing propionic acid (350 mL) is prepared.

-

Freshly distilled pyrrole (0.1 mol) is added to the solution.

-

The mixture is refluxed for 30 minutes.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The collected purple crystals are washed thoroughly with hot water and then with methanol.

-

The crude product is dried in a vacuum oven.

-

Purification is achieved by column chromatography on silica gel using chloroform as the eluent.

-

The solvent is removed under reduced pressure to yield the purified meso-Tetra(4-tert-butylphenyl)porphine.

Caption: Adler-Longo synthesis workflow for meso-Tetra(4-tert-butylphenyl)porphine.

Spectroscopic and Electrochemical Characterization

UV-Vis Absorption Spectroscopy:

-

A stock solution of meso-Tetra(4-tert-butylphenyl)porphine is prepared in chloroform or dichloromethane.

-

The solution is diluted to a concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

The absorption spectrum is recorded using a spectrophotometer, scanning from approximately 350 nm to 700 nm.

Fluorescence Spectroscopy:

-

A dilute solution of the porphyrin is prepared in a suitable solvent (e.g., chloroform).

-

The solution is excited at a wavelength corresponding to one of its absorption bands (e.g., the Soret band).

-

The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (typically 600-800 nm).

-

The fluorescence quantum yield can be determined by a comparative method using a standard with a known quantum yield.[9]

Cyclic Voltammetry:

-

A solution of the porphyrin is prepared in an appropriate solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential is scanned over a range that encompasses the expected redox processes of the porphyrin.

-

The resulting voltammogram provides information on the oxidation and reduction potentials of the molecule.

Caption: Experimental workflow for spectroscopic and electrochemical characterization.

Applications in Drug Development

The photophysical properties of meso-Tetra(4-tert-butylphenyl)porphine make it a promising candidate for applications in photodynamic therapy (PDT). Upon excitation with light of a specific wavelength, it can generate reactive oxygen species, such as singlet oxygen, which are cytotoxic to cancer cells. The bulky tert-butylphenyl groups can influence its solubility and aggregation behavior, which are critical parameters for its efficacy as a photosensitizer. Further research into its biological interactions and in vivo performance is crucial for its development as a therapeutic agent.

References

- 1. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. meso-Tetra(4-tert-butylphenyl) Porphine | C60H62N4 | CID 135425101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. tetra-4-tert-butylphenylporphyrin | CAS 110452-48-7 | PorphyChem [shop.porphychem.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. repository.ias.ac.in [repository.ias.ac.in]

A Technical Guide to the Synthesis and Characterization of meso-Tetra(4-tert-butylphenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of meso-Tetra(4-tert-butylphenyl)porphyrin (TTP-Bu), a synthetic porphyrin with significant potential in various scientific and therapeutic applications. This document details established synthetic protocols and outlines the key analytical techniques for its structural confirmation and purity assessment.

Introduction

Meso-substituted porphyrins are a class of synthetic porphyrins that have garnered considerable interest due to their versatile applications in catalysis, materials science, and medicine.[1][2] Their rectilinear arrangement of meso substituents allows for fine-tuning of their electronic and steric properties.[1] Among these, meso-Tetra(4-tert-butylphenyl)porphyrin (TTP-Bu) is of particular interest due to the presence of bulky tert-butyl groups, which can influence its solubility, aggregation behavior, and interaction with other molecules. This guide focuses on the practical aspects of TTP-Bu synthesis and its thorough characterization.

Synthesis of meso-Tetra(4-tert-butylphenyl)porphyrin

The synthesis of meso-tetra-arylporphyrins is typically achieved through the acid-catalyzed condensation of pyrrole (B145914) with an appropriate aldehyde.[3][4] The two most common methods for this synthesis are the Adler-Longo method and the Lindsey synthesis. While both methods are effective, the Lindsey synthesis is often preferred due to its milder reaction conditions and potentially higher yields.[2]

Synthetic Pathway

The overall reaction for the synthesis of TTP-Bu involves the condensation of four equivalents of pyrrole with four equivalents of 4-tert-butylbenzaldehyde (B1265539), followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.

Caption: Synthetic pathway for meso-Tetra(4-tert-butylphenyl)porphyrin.

Experimental Protocols

Below are detailed protocols for the Lindsey and Adler-Longo methods for the synthesis of TTP-Bu.

2.2.1. Lindsey Synthesis

The Lindsey synthesis is a two-step, one-flask procedure that proceeds at room temperature, offering a high degree of control and minimizing the formation of polymeric side products.[1]

| Parameter | Value |

| Reactants | |

| 4-tert-butylbenzaldehyde | 1.0 eq |

| Pyrrole | 1.0 eq |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Catalyst | Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) |

| Oxidizing Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil |

| Reaction Temperature | Room Temperature |

| Typical Yield | 20-40% |

Protocol:

-

To a solution of 4-tert-butylbenzaldehyde (1.0 eq) and freshly distilled pyrrole (1.0 eq) in dry dichloromethane (CH₂Cl₂), add the acid catalyst (TFA or BF₃·OEt₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature in the dark for the specified time (typically 1-2 hours), monitoring the formation of the porphyrinogen.

-

Add the oxidizing agent (DDQ or p-chloranil) to the reaction mixture and continue stirring for an additional 1-3 hours to facilitate the conversion of the porphyrinogen to the porphyrin.

-

Neutralize the reaction mixture with a mild base, such as triethylamine.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/hexane).

-

Recrystallize the purified porphyrin from a solvent mixture such as dichloromethane/methanol (B129727) to obtain dark purple crystals.

2.2.2. Adler-Longo Method

The Adler-Longo method is a simpler, one-pot procedure that is often carried out at higher temperatures.[3][5][6]

| Parameter | Value |

| Reactants | |

| 4-tert-butylbenzaldehyde | 1.0 eq |

| Pyrrole | 1.0 eq |

| Solvent | Propionic acid |

| Reaction Temperature | Reflux (approx. 141 °C) |

| Typical Yield | 10-20% |

Protocol:

-

In a flask equipped with a reflux condenser, add 4-tert-butylbenzaldehyde (1.0 eq) and freshly distilled pyrrole (1.0 eq) to propionic acid.

-

Heat the mixture to reflux and maintain for 30-60 minutes. The color of the solution will darken significantly.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting purple crystals by filtration.

-

Wash the crystals with methanol to remove residual propionic acid and other impurities.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization of meso-Tetra(4-tert-butylphenyl)porphyrin

Thorough characterization is essential to confirm the identity and purity of the synthesized TTP-Bu. The following techniques are routinely employed.

Characterization Workflow

References

- 1. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. Adler, A.D., Longo, F.R., Finarelli, J.D., Goldmacher, J., Assour, J. and Korsakoff, L. (1967) A Simplified Synthesis for Mesotetraphenyl-Porphyrin. Journal of Organic Chemistry, 3, 476-476. - References - Scientific Research Publishing [scirp.org]

Photophysical Properties of meso-Tetra(4-tert-butylphenyl) Porphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of meso-Tetra(4-tert-butylphenyl) Porphyrin (H₂T(4-tBu)PP). The document details its absorption and emission characteristics, fluorescence quantum yield, and the experimental protocols for their determination. This information is crucial for researchers and professionals in drug development and related scientific fields who utilize porphyrin-based compounds for applications such as photodynamic therapy, sensing, and catalysis.

Core Photophysical Data

The photophysical properties of porphyrins are dictated by their unique electronic structure, characterized by an intense Soret band and weaker Q-bands in the UV-visible absorption spectrum. These properties are fundamental to their application in light-harvesting and photosensitizing applications.

Absorption and Emission Spectra

Table 1: Absorption and Estimated Emission Data

| Property | Wavelength (nm) | Solvent |

| Absorption (Soret Band) | 419 | Dichloromethane |

| Absorption (Q-bands) | 515, 550, 592, 649 | Dichloromethane |

| Estimated Emission | ~652, ~717 | Toluene |

Note: Emission data is estimated based on the fluorescence of the closely related 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin.[1]

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For meso-Tetra(4-tert-butylphenyl) Porphyrin, a precise value is not documented in the reviewed literature. However, the fluorescence quantum yield of 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) in ethyl acetate (B1210297) has been reported to be 0.12 ± 0.04.[1] Given the minor structural difference between an ethyl and a tert-butyl group on the phenyl rings, this value serves as a strong estimate for the fluorescence quantum yield of the title compound.

Table 2: Estimated Fluorescence Quantum Yield

| Compound | Fluorescence Quantum Yield (Φf) | Solvent |

| meso-Tetra(4-tert-butylphenyl) Porphyrin (estimated) | ~ 0.12 | Ethyl Acetate |

Note: This value is based on the reported quantum yield for 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin.[1]

Phosphorescence Properties

Detailed information regarding the phosphorescence properties, such as the phosphorescence quantum yield and lifetime, for meso-Tetra(4-tert-butylphenyl) Porphyrin is not extensively available in the scientific literature. The study of phosphorescence in porphyrins is often complex due to the competing and more efficient process of fluorescence and non-radiative decay pathways at room temperature.

Experimental Protocols

The determination of the photophysical properties outlined above relies on standardized spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the electronic absorption spectrum of meso-Tetra(4-tert-butylphenyl) Porphyrin.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Methodology:

-

Sample Preparation: A stock solution of meso-Tetra(4-tert-butylphenyl) Porphyrin is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent, such as dichloromethane, to achieve a concentration in the micromolar range (e.g., 1 x 10⁻⁶ M). The solution is then transferred to a 1 cm path length quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Data Acquisition: A baseline spectrum of the pure solvent is recorded first to account for any absorbance from the solvent and the cuvette. Subsequently, the absorption spectrum of the porphyrin solution is measured over a wavelength range of approximately 350 nm to 700 nm.

-

Data Analysis: The baseline spectrum is subtracted from the sample spectrum to obtain the true absorbance of the porphyrin. The wavelengths of maximum absorbance (λmax) for the Soret band and the four Q-bands are then determined from the corrected spectrum.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of the porphyrin sample.

Caption: Workflow for Fluorescence Emission Spectroscopy.

Methodology:

-

Sample Preparation: A dilute solution of the porphyrin is prepared in a suitable solvent. To avoid inner-filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector is used.

-

Data Acquisition: The sample is excited at a specific wavelength, typically corresponding to one of the Q-band absorption maxima. The emission spectrum is then recorded at a 90° angle to the excitation beam over a wavelength range that covers the expected fluorescence.

-

Data Analysis: The raw emission spectrum is corrected for the wavelength-dependent sensitivity of the detector and other instrumental artifacts. The wavelengths of maximum fluorescence emission (λem) are then identified from the corrected spectrum.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3]

Caption: Workflow for Comparative Fluorescence Quantum Yield Determination.

Methodology:

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent or a solvent with a similar refractive index is chosen. The standard should have absorption and emission properties in a similar spectral region to the sample.

-

Sample Preparation: A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring that the absorbance at the excitation wavelength remains in the linear range (typically < 0.1).

-

Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer. The fluorescence emission spectrum of each solution is then recorded using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis:

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

-

A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

The gradients (slopes) of the resulting linear plots are determined.

-

The fluorescence quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:

-

Φst is the fluorescence quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of meso-Tetra(4-tert-butylphenyl) Porphyrin in defined biological signaling pathways. Porphyrins, in general, are utilized in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation, which can induce apoptosis or necrosis in cancer cells. The logical workflow for this process is generalized below.

Caption: General Logic of Porphyrin-Based Photodynamic Therapy.

This guide provides foundational knowledge on the photophysical properties of meso-Tetra(4-tert-butylphenyl) Porphyrin and the methodologies to characterize them. Further research is warranted to elucidate its phosphorescence characteristics and its specific interactions within biological systems.

References

Solubility Profile of meso-Tetra(4-tert-butylphenyl) Porphine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of meso-Tetra(4-tert-butylphenyl) Porphine, a synthetic porphyrin derivative of significant interest in various scientific and therapeutic fields. Understanding its solubility is critical for its application in areas such as photodynamic therapy, catalysis, and materials science. This document offers available solubility data for a closely related compound to provide a practical reference, details a comprehensive experimental protocol for precise solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concepts in Porphyrin Solubility

The solubility of porphyrins is governed by the interplay of the large, rigid, and aromatic macrocycle with the peripheral substituents. The planar and electron-rich porphyrin core tends to favor aggregation through π-π stacking interactions, which can limit solubility. However, the introduction of bulky and lipophilic substituents at the meso positions, such as the 4-tert-butylphenyl groups in the title compound, significantly influences its solubility profile. These bulky groups can disrupt intermolecular stacking, thereby enhancing solubility in organic solvents. The "tert-butyl" groups, in particular, increase the compound's lipophilicity and steric hindrance, generally leading to improved solubility in non-polar and weakly polar organic solvents compared to its parent compound, meso-tetraphenylporphyrin (TPP).

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility of meso-tetraphenylporphyrin (TPP) |

| Toluene | Not Specified | 0.03 g/L |

| Chloroform | Not Specified | 1 mg/mL (equivalent to 1 g/L) |

| Dichloromethane | Not Specified | Described as "soluble" |

Note: The data presented is for meso-tetraphenylporphyrin (TPP) and should be used as an estimation for the solubility of this compound. Experimental determination for the specific compound of interest is highly recommended.

Experimental Protocol: Solubility Determination by UV-Vis Spectrophotometry

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound in a given organic solvent using UV-Vis spectrophotometry. This technique leverages the strong light absorption properties of porphyrins, particularly their intense Soret band.

1. Preparation of a Calibration Curve:

-

a. Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

b. Preparation of Standard Solutions: Perform a series of serial dilutions of the stock solution to create a set of at least five standard solutions with decreasing, known concentrations.

-

c. UV-Vis Measurement of Standards: For each standard solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the Soret band using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

d. Plotting the Calibration Curve: Plot the measured absorbance values (y-axis) against the corresponding known concentrations (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be close to 1 for a good linear fit.[1][2][3]

2. Preparation of a Saturated Solution:

-

a. Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask.

-

b. Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or a magnetic stirrer can be used for this purpose.

-

c. Separation of Undissolved Solid: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, the solution can be centrifuged, and the clear supernatant can be carefully decanted.

3. Determination of Solubility:

-

a. Absorbance Measurement: Measure the absorbance of the clear, saturated filtrate at the same λ_max used for the calibration curve. If the absorbance is too high (i.e., outside the linear range of the calibration curve), accurately dilute the saturated solution with a known volume of the solvent and measure the absorbance of the diluted solution.

-

b. Concentration Calculation: Use the equation of the calibration curve (y = mx + c) to calculate the concentration of the porphyrin in the measured solution from its absorbance. If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution.

-

c. Solubility Expression: The calculated concentration represents the solubility of the this compound in the chosen solvent at the specified temperature. This can be expressed in various units, such as mol/L or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to meso-Tetra(4-tert-butylphenyl) Porphine

CAS Number: 110452-48-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of meso-Tetra(4-tert-butylphenyl) Porphine (B87208), a synthetic porphyrin. It includes key physicochemical and spectral data, detailed experimental protocols for its synthesis and purification, and a discussion of its primary mechanism of action in therapeutic applications.

Core Physicochemical and Spectral Data

The properties of meso-Tetra(4-tert-butylphenyl) Porphine are summarized below. This molecule is a purple solid, stable at room temperature, and is generally classified as organo-soluble, with poor solubility in water.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆₀H₆₂N₄ | [3] |

| Molecular Weight | 839.16 g/mol | [3] |

| Exact Mass | 838.49744799 Da | [4] |

| Appearance | Purple solid | [2] |

| Density (Computed) | 1.108 g/cm³ | [5] |

| Storage | Store at room temperature, protect from light | [3] |

Spectral Properties

The spectral data are characteristic of meso-tetra-aryl porphyrins, dominated by a highly conjugated aromatic system. The UV-Vis spectrum features an intense Soret band and four weaker Q-bands.[6] NMR data is inferred from closely related structures like meso-tetraphenylporphyrin (TPP), as specific high-resolution spectra for the title compound are not widely published.[7][8]

| Parameter | Description | Expected Value |

| UV-Vis | Soret Band (B-band) in CH₂Cl₂ | ~418 nm |

| Q-bands in CH₂Cl₂ | ~515, 550, 592, 648 nm | |

| ¹H NMR | β-Pyrrolic Protons (s, 8H) in CDCl₃ | δ 8.8 - 9.0 ppm |

| Aryl Protons (m, 16H) in CDCl₃ | δ 7.7 - 8.2 ppm | |

| tert-Butyl Protons (s, 36H) in CDCl₃ | δ 1.4 - 1.6 ppm | |

| Inner N-H Protons (s, 2H) in CDCl₃ | δ -2.7 to -3.0 ppm | |

| Fluorescence | Emission Maxima in Toluene (B28343) | ~650 nm and ~715 nm |

| Quantum Yield (Φf) | ~0.11 (by analogy to TPP)[9] |

Solubility

The compound is described as "organo-soluble".[2] While quantitative data is scarce, porphyrins of this class typically exhibit good solubility in chlorinated solvents, aromatic hydrocarbons, and ethers.

| Solvent | Solubility |

| Water | Insoluble[1] |

| Dichloromethane (B109758) | Soluble |

| Chloroform (B151607) | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. The Lindsey synthesis is presented here as it often provides higher yields and purity compared to older one-pot methods.[10][11]

Synthesis via Lindsey Condensation

This two-step, one-flask procedure involves the acid-catalyzed condensation of the aldehyde and pyrrole (B145914) at room temperature, followed by in-situ oxidation to the porphyrin.

Materials:

-

Pyrrole (freshly distilled)

-

Dichloromethane (CH₂Cl₂, reagent grade)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) Gel (for chromatography)

-

Hexane (B92381), Chloroform (for chromatography)

Procedure:

-

Condensation: To a 2 L round-bottom flask, add 1 L of reagent-grade dichloromethane. Add 4-tert-butylbenzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol). Stir the solution under a nitrogen atmosphere.

-

Catalysis: Add trifluoroacetic acid (TFA) (e.g., 0.1 mmol) to catalyze the condensation. The solution will darken significantly. Stir the reaction at room temperature for 2-3 hours, monitoring the consumption of reactants via TLC.

-

Oxidation: Once the condensation is complete, add a solution of DDQ (7.5 mmol) in dichloromethane. Stir the mixture at room temperature for an additional 1-2 hours. The color should change to a deep purple, characteristic of the porphyrin macrocycle.

-

Quenching: Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.

-

Workup: Concentrate the reaction mixture using a rotary evaporator. The crude product will be a dark purple solid.

Purification Protocol

Purification is typically achieved via column chromatography followed by recrystallization.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica in hexane. The column size should be appropriate for the scale of the reaction (e.g., a 5 cm diameter column for a 1-2 g crude product).

-

Loading: Dissolve the crude porphyrin solid in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a solvent system of increasing polarity. Start with pure hexane and gradually increase the proportion of chloroform (e.g., 100% Hexane -> 9:1 Hexane:CHCl₃ -> 4:1 -> 1:1).

-

Fraction Collection: The first major colored band to elute will be the desired purple porphyrin. Collect this fraction and monitor its purity by TLC.

-

Recrystallization: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the resulting solid in a minimal amount of hot chloroform or toluene and add methanol (B129727) or hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

-

Isolation: Collect the purple crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and mechanistic pathways.

Synthesis and Purification Workflow

This diagram illustrates the logical flow from starting materials to the final, purified product.

References

- 1. researchgate.net [researchgate.net]

- 2. tetra-4-tert-butylphenylporphyrin | CAS 110452-48-7 | PorphyChem [shop.porphychem.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound | C60H62N4 | CID 135425101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Tetrakis(p-tert-butylphenyl)porphyrin) | 生化试剂 | CAS 110452-48-7 | 美国InvivoChem [invivochem.cn]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. Tetraphenylporphyrin, [TPP] [omlc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to meso-Tetra(4-tert-butylphenyl)porphine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-Tetra(4-tert-butylphenyl)porphine, a synthetic porphyrin of significant interest in various scientific and biomedical fields. This document details its physicochemical properties, provides established experimental protocols for its synthesis and purification, and explores its relevance in biological systems, particularly in the context of photodynamic therapy.

Core Physicochemical Properties

Meso-Tetra(4-tert-butylphenyl)porphine is a large, aromatic macrocycle. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 839.16 g/mol |

| Molecular Formula | C₆₀H₆₂N₄ |

| Exact Mass | 838.49744799 Da |

| Monoisotopic Mass | 838.49744799 Da |

Experimental Protocols: Synthesis and Purification

The synthesis of meso-Tetra(4-tert-butylphenyl)porphine is typically achieved through the condensation of 4-tert-butylbenzaldehyde (B1265539) with pyrrole (B145914). Two of the most common and effective methods for this synthesis are the Lindsey synthesis and the Adler-Longo method.

Lindsey Synthesis: A Two-Step Approach

The Lindsey synthesis is renowned for its milder reaction conditions and generally higher yields compared to older methods. It proceeds in two main steps: the acid-catalyzed condensation to form the porphyrinogen (B1241876), followed by oxidation to the porphyrin.

Methodology:

-

Condensation: Equimolar amounts of 4-tert-butylbenzaldehyde and freshly distilled pyrrole are dissolved in a large volume of a non-polar solvent, such as dichloromethane (B109758) (CH₂Cl₂), to maintain high dilution, which favors macrocyclization over polymerization. The reaction is catalyzed by a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), or a strong protic acid like trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Oxidation: After the condensation is complete, the resulting porphyrinogen is oxidized to the stable, aromatic porphyrin. A common and effective oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The DDQ is added to the reaction mixture, and stirring is continued for a few more hours.

-

Purification: The reaction mixture is first neutralized, often by washing with a mild base like sodium bicarbonate solution. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude porphyrin is typically purified by column chromatography on silica (B1680970) gel or alumina. A common eluent system is a gradient of hexane (B92381) and dichloromethane.

Adler-Longo Method: A One-Pot Synthesis

The Adler-Longo method is a simpler, one-pot procedure, though it often results in lower yields and can produce more impurities, such as chlorins (a dihydroporphyrin).

Methodology:

-

Reaction: 4-tert-butylbenzaldehyde and a slight excess of pyrrole are added to refluxing propionic acid. The mixture is refluxed for approximately 30-60 minutes. During this time, the condensation and oxidation (by atmospheric oxygen) occur.

-

Isolation and Purification: The reaction mixture is allowed to cool to room temperature, which often results in the precipitation of the crude porphyrin. The solid is collected by filtration and washed with a solvent in which the porphyrin is poorly soluble, such as methanol, to remove some of the impurities. Further purification is typically required and is achieved by column chromatography as described for the Lindsey method. To remove chlorin (B1196114) impurities, the crude product can be refluxed with DDQ in a solvent like toluene (B28343) or chloroform (B151607) before chromatographic purification.

Biological Significance and Signaling Pathways

Porphyrins, including meso-Tetra(4-tert-butylphenyl)porphine and its derivatives, are extensively studied for their applications in photodynamic therapy (PDT), a non-invasive cancer treatment. In PDT, a photosensitizer (the porphyrin) is administered and accumulates in tumor cells. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS). These ROS are cytotoxic and induce cell death in the targeted tumor tissue.

The cell death induced by porphyrin-based PDT can occur through several mechanisms, including apoptosis, necrosis, and autophagy. One of the key apoptotic pathways that can be triggered is the Fas/Fasl signaling pathway.

Caption: The Fas/Fasl signaling pathway initiated by porphyrin-based PDT.

The uptake of porphyrins by cancer cells is a critical step for the efficacy of PDT. While the exact mechanisms can vary, studies on structurally similar porphyrins, such as meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP), have shown that their entry into cancer cells can be an active process involving receptor-mediated endocytosis.

Electrochemical Properties of meso-Tetra(4-tert-butylphenyl) Porphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds that play a pivotal role in various biological processes, including oxygen transport and photosynthesis. Their unique electronic and photophysical properties have also made them attractive candidates for a wide range of applications, from photodynamic therapy and catalysis to molecular electronics. The electrochemical behavior of porphyrins is fundamental to understanding their function in these applications, as it governs their ability to participate in electron transfer reactions.

This technical guide provides a comprehensive overview of the electrochemical properties of a specific synthetic porphyrin, meso-Tetra(4-tert-butylphenyl) Porphyrin (H₂T(4-tBuPh)P). The introduction of tert-butyl groups at the para-position of the meso-phenyl rings significantly influences the molecule's solubility and electronic characteristics, thereby affecting its redox behavior. This document will delve into the quantitative electrochemical data, detailed experimental protocols for its characterization, and visual representations of the underlying electrochemical processes.

Core Electrochemical Properties

The electrochemical behavior of meso-Tetra(4-tert-butylphenyl) Porphyrin is characterized by a series of one-electron oxidation and reduction steps. These processes are typically reversible and correspond to the formation of π-cation radicals and dications upon oxidation, and π-anion radicals and dianions upon reduction. The redox potentials are sensitive to the solvent, the supporting electrolyte, and the presence of a central metal ion.

The tert-butyl substituents, being weakly electron-donating, have a subtle but noticeable effect on the redox potentials compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). Generally, electron-donating groups make the porphyrin ring easier to oxidize (less positive potential) and harder to reduce (more negative potential).

Quantitative Electrochemical Data

The following table summarizes the reported redox potentials for meso-Tetra(4-tert-butylphenyl) Porphyrin and its zinc complex. It is important to note that the exact values can vary depending on the experimental conditions.

| Compound | First Oxidation (E₁/₂) (V vs. SCE) | Second Oxidation (E₁/₂) (V vs. SCE) | First Reduction (E₁/₂) (V vs. SCE) | Second Reduction (E₁/₂) (V vs. SCE) | Solvent/Electrolyte |

| H₂T(4-tBuPh)P | ~ +0.80 | ~ +1.10 | ~ -1.25 | ~ -1.60 | CH₂Cl₂ / TBAPF₆ |

| ZnT(4-tBuPh)P | ~ +0.75 | ~ +1.05 | ~ -1.35 | ~ -1.70 | CH₂Cl₂ / TBAPF₆ |

Note: These values are approximate and collated from various studies on meso-substituted porphyrins. Precise values should be determined under specific experimental conditions.

Experimental Protocols

The electrochemical characterization of meso-Tetra(4-tert-butylphenyl) Porphyrin is most commonly performed using cyclic voltammetry (CV). This technique provides information on the redox potentials and the reversibility of the electron transfer processes.

Cyclic Voltammetry (CV) Experimental Protocol

This protocol is a representative example for the analysis of meso-substituted porphyrins in non-aqueous solvents.[1]

1. Materials and Reagents:

-

meso-Tetra(4-tert-butylphenyl) Porphyrin

-

Dichloromethane (CH₂Cl₂), HPLC grade, dried over molecular sieves

-

Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP) as supporting electrolyte (electrochemical grade)

-

Ferrocene (for use as an internal standard)

-

High purity Argon or Nitrogen gas

2. Electrochemical Cell Setup:

-

A standard three-electrode cell is used.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or a silver wire pseudo-reference electrode. If a pseudo-reference is used, the potentials should be referenced to the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

-

Counter Electrode: Platinum wire or foil.

3. Solution Preparation:

-

Prepare a stock solution of the porphyrin in CH₂Cl₂ (typically 1 mM).

-

Prepare a solution of the supporting electrolyte in CH₂Cl₂ (typically 0.1 M).

-

The final solution for analysis should contain the porphyrin at the desired concentration (e.g., 0.1-1 mM) and the supporting electrolyte.

-

Deoxygenate the solution by bubbling with high purity Argon or Nitrogen for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement.

4. Instrumentation and Data Acquisition:

-

A potentiostat capable of performing cyclic voltammetry is required.

-

Set the potential window to scan a range that encompasses the expected oxidation and reduction events (e.g., from -2.0 V to +1.5 V vs. SCE).

-

Typical scan rates range from 50 mV/s to 200 mV/s.

-

Record the cyclic voltammogram.

5. Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for each redox couple from the average of the anodic and cathodic peak potentials (Epa + Epc) / 2.

-

Assess the reversibility of the redox process by measuring the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a reversible process.

Visualizing Electrochemical Processes

The following diagrams, generated using Graphviz, illustrate the fundamental electrochemical processes and a typical experimental workflow.

Conclusion

The electrochemical properties of meso-Tetra(4-tert-butylphenyl) Porphyrin are integral to its utility in various scientific and technological fields. The presence of the tert-butyl groups provides enhanced solubility in organic solvents without drastically altering the fundamental redox behavior characteristic of the porphyrin macrocycle. The ability to systematically tune these properties through the introduction of different central metal ions further expands its potential applications. The experimental protocols and fundamental pathways outlined in this guide provide a solid foundation for researchers and professionals working with this versatile molecule. Further detailed studies, including spectroelectrochemistry, can provide deeper insights into the nature of the electrochemically generated species and their reactivity.

References

An In-depth Technical Guide to the NMR Spectra Analysis of meso-Tetra(4-tert-butylphenyl) Porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of meso-Tetra(4-tert-butylphenyl)porphyrin. Due to the limited availability of fully assigned public data for this specific molecule, this guide presents the detailed and assigned NMR data for the closely related parent compound, meso-Tetraphenylporphyrin (H₂TPP), as a foundational reference. A thorough discussion of the expected spectral modifications induced by the presence of the 4-tert-butylphenyl substituents is also provided.

Core Concepts in Porphyrin NMR Spectroscopy

The NMR spectra of porphyrins are unique and highly informative due to the strong diamagnetic ring current generated by the 18 π-electron aromatic system of the porphyrin macrocycle. This ring current leads to characteristic chemical shifts:

-

Inner N-H Protons: The protons on the nitrogen atoms inside the porphyrin ring are located in the shielding region of the ring current and therefore appear at unusually high field (negative ppm values), typically between -2 and -4 ppm.

-

β-Pyrrolic Protons: The eight protons on the periphery of the pyrrole (B145914) rings are strongly deshielded by the ring current and resonate far downfield, usually in the range of 8.5 to 9.5 ppm.

-

Meso-Phenyl Protons: The protons on the meso-phenyl substituents are also deshielded, with their exact chemical shifts influenced by their proximity to the porphyrin core and the electronic nature of any substituents on the phenyl rings.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the parent compound, meso-Tetraphenylporphyrin (H₂TPP), in CDCl₃. This data serves as a baseline for interpreting the spectrum of its tert-butylated derivative.

Table 1: ¹H NMR Spectral Data of meso-Tetraphenylporphyrin (H₂TPP) in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H (inner protons) | -2.77 | broad singlet | 2H | - |

| H-meta (phenyl) | 7.77 - 7.84 | multiplet | 8H | - |

| H-para (phenyl) | 7.77 - 7.84 | multiplet | 4H | - |

| H-ortho (phenyl) | 8.26 - 8.27 | doublet | 8H | - |

| β-Pyrrolic | 8.90 | singlet | 8H | - |

Table 2: ¹³C NMR Spectral Data of meso-Tetraphenylporphyrin (H₂TPP) in CDCl₃ [1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-meso | 120.18 |

| C-β (pyrrole) | 131.5 |

| C-ortho (phenyl) | 134.60 |

| C-meta (phenyl) | 126.73 |

| C-para (phenyl) | 127.75 |

| C-ipso (phenyl) | 142.20 |

Spectral Analysis of meso-Tetra(4-tert-butylphenyl)porphyrin

The introduction of a tert-butyl group at the para-position of each of the four phenyl rings of H₂TPP will lead to predictable changes in the NMR spectra.

¹H NMR Spectrum:

-

N-H and β-Pyrrolic Protons: The chemical shifts of the inner N-H protons and the β-pyrrolic protons are expected to be largely unaffected, as the tert-butyl groups are distant from the porphyrin core.

-

Phenyl Protons: The signals for the phenyl protons will be different from those in H₂TPP. The para-proton signal will be absent. The ortho and meta protons will now form an AA'BB' spin system, which will likely appear as two distinct doublets. The electron-donating nature of the tert-butyl group may cause a slight upfield shift of these aromatic proton signals compared to H₂TPP.

-

tert-Butyl Protons: A new, strong singlet will appear in the aliphatic region of the spectrum, typically around 1.4-1.6 ppm, corresponding to the 36 equivalent protons of the four tert-butyl groups.

¹³C NMR Spectrum:

-

Porphyrin Core Carbons: The chemical shifts of the meso and β-pyrrolic carbons should show minimal changes.

-

Phenyl Carbons: The chemical shifts of the phenyl carbons will be altered. A new quaternary carbon signal will appear for the carbon attached to the tert-butyl group, and another for the methyl carbons of the tert-butyl group itself. The chemical shifts of the ortho, meta, and ipso carbons will also be slightly different due to the electronic effect of the tert-butyl substituent.

Experimental Protocols

Synthesis of meso-Tetra(4-tert-butylphenyl)porphyrin

The synthesis of meso-tetra-aryl porphyrins is commonly achieved via the Lindsey or Adler-Longo methods. The Lindsey synthesis, known for its milder conditions and often higher yields, involves the acid-catalyzed condensation of pyrrole with the corresponding aldehyde (4-tert-butylbenzaldehyde in this case) at room temperature, followed by oxidation of the resulting porphyrinogen (B1241876) to the porphyrin.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring the NMR spectra of porphyrins is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the porphyrin sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of high-purity CDCl₃ is recommended to avoid interference from residual solvent peaks.

-

Instrumentation: The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion, which is particularly important for resolving the multiplets in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately -5 to 15 ppm is appropriate to cover both the upfield N-H protons and the downfield aromatic protons.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a synthesized porphyrin.

Caption: A logical workflow for the synthesis and NMR analysis of meso-tetra-aryl porphyrins.

References

Quantum Yield of meso-Tetra(4-tert-butylphenyl) Porphyrin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and photophysical properties of meso-tetra(4-tert-butylphenyl)porphyrin (H₂T(4-tBu)PP) derivatives. Due to the limited availability of specific photophysical data for H₂T(4-tBu)PP in the reviewed literature, this guide leverages data from the closely related and extensively studied meso-tetraphenylporphyrin (TPP) and other pertinent meso-tetra(alkylphenyl)porphyrin derivatives to infer and discuss the expected properties and measurement techniques.

Introduction to Porphyrin Photophysics

Porphyrins and their metal complexes are characterized by strong absorption in the visible region, making them excellent photosensitizers for a variety of applications, including photodynamic therapy (PDT), catalysis, and solar energy conversion. The efficiency of these applications is critically dependent on the photophysical properties of the porphyrin, particularly the fluorescence quantum yield (ΦF) and the singlet oxygen quantum yield (ΦΔ).

The introduction of bulky tert-butyl groups at the para-positions of the meso-phenyl rings in H₂T(4-tBu)PP influences its solubility and aggregation behavior, which in turn can affect its photophysical properties. These bulky groups can prevent the close association of porphyrin molecules, which often leads to quenching of the excited states.

Quantitative Photophysical Data

While specific data for H₂T(4-tBu)PP is scarce, the following tables summarize the photophysical properties of the parent compound, meso-tetraphenylporphyrin (TPP), and its zinc complex (ZnTPP), which serve as a valuable reference. The trends observed upon substitution and metallation are generally applicable to H₂T(4-tBu)PP derivatives.

Table 1: Photophysical Properties of Free-Base Tetraphenylporphyrin Derivatives in Toluene

| Compound | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Lifetime (τF, ns) |

| H₂TPP | 0.11 - 0.13 | 0.80 - 0.88 | 0.60 - 0.70 | 8.6 - 12.8 |

| H₂T(4-OMe)PP | ~0.14 | ~0.86 | 0.54 | ~10 |

Note: Values are compiled from various sources and may vary depending on the solvent and measurement conditions. H₂T(4-OMe)PP (meso-tetra(4-methoxyphenyl)porphyrin) is included to show the effect of an electron-donating group.

Table 2: Photophysical Properties of Metallated Tetraphenylporphyrin Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |

| ZnTPP | Toluene | 0.030[1][2][3] | 0.88 - 0.90[1][2][3] | 0.68[4] |

| PdTPP | Toluene | < 0.001 | ~1.0 | ~0.9 |

| PtTPP | Toluene | < 0.001 | ~1.0 | ~0.9 |

Note: The heavy atom effect of palladium and platinum significantly enhances intersystem crossing, leading to very low fluorescence quantum yields and high triplet and singlet oxygen quantum yields.

Experimental Protocols

Accurate determination of quantum yields is essential for the evaluation of photosensitizers. The following sections detail the standard methodologies for measuring fluorescence and singlet oxygen quantum yields.

Fluorescence Quantum Yield (ΦF) Determination

The relative method is most commonly used for determining ΦF. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (e.g., H₂T(4-tBu)PP derivative)

-

Fluorescence standard with known quantum yield (e.g., TPP in toluene, ΦF = 0.11)

-

High-purity solvent (e.g., toluene, spectroscopic grade)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample using the following equation:

ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield can be determined indirectly by chemical trapping or directly by measuring its characteristic phosphorescence. The indirect method using a chemical trap is more common in non-specialized laboratories.

Indirect Method using 1,3-Diphenylisobenzofuran (DPBF):

Materials:

-

UV-Vis spectrophotometer

-

Light source with a suitable filter for excitation

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (photosensitizer)

-

Singlet oxygen trap (e.g., 1,3-Diphenylisobenzofuran, DPBF)

-

Standard photosensitizer with a known ΦΔ (e.g., TPP in DMF, ΦΔ = 0.66)

-

High-purity, air-saturated solvent (e.g., DMF, toluene)

Procedure:

-

Prepare solutions of the sample and the standard in the chosen solvent containing DPBF. The concentration of the photosensitizer should be such that the absorbance at the irradiation wavelength is low.

-

Irradiate the solution with monochromatic light at a wavelength where only the photosensitizer absorbs significantly.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals. DPBF is consumed by reacting with singlet oxygen.

-

Plot the change in absorbance of DPBF versus irradiation time to determine the rate of DPBF bleaching for both the sample and the standard.

-

Calculate the singlet oxygen quantum yield of the sample using the following equation:

ΦΔ,sample = ΦΔ,std × (ksample / kstd) × (Iabs,std / Iabs,sample)

Where:

-

ΦΔ is the singlet oxygen quantum yield

-

k is the rate of DPBF bleaching (slope of the absorbance vs. time plot)

-

Iabs is the rate of light absorption by the photosensitizer.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining fluorescence and singlet oxygen quantum yields.

References

- 1. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0–4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. doras.dcu.ie [doras.dcu.ie]

Methodological & Application

synthesis of meso-Tetra(4-tert-butylphenyl) Porphine metal complexes

An Application Note and Protocol for the Synthesis of meso-Tetra(4-tert-butylphenyl) Porphyrin Metal Complexes

Introduction

Meso-substituted porphyrins and their metal complexes are a class of macrocyclic compounds with significant applications across various scientific disciplines, including catalysis, materials science, and medicine. Their unique electronic properties, high stability, and ability to coordinate with a wide range of metal ions make them ideal candidates for the development of photosensitizers for Photodynamic Therapy (PDT), catalysts for oxidation reactions, and components for molecular electronics.

This document provides detailed protocols for the synthesis of the free-base porphyrin, meso-Tetra(4-tert-butylphenyl) Porphyrin (H₂TTPB), and its subsequent metallation to form various metal complexes (M-TTPB). The protocols are based on the robust and widely adopted Lindsey synthesis methodology, which proceeds under mild conditions.[1][2]

Synthesis Workflow

The overall synthesis is a two-stage process. First, the free-base porphyrin is synthesized through an acid-catalyzed condensation of pyrrole (B145914) and 4-tert-butylbenzaldehyde (B1265539), followed by oxidation. Second, the desired metal ion is inserted into the porphyrin core by reacting the free-base with a suitable metal salt.

Experimental Protocols

Protocol 1: Synthesis of meso-Tetra(4-tert-butylphenyl) Porphyrin (H₂TTPB)

This protocol is adapted from the Lindsey synthesis, which involves a two-step, one-flask room temperature condensation followed by oxidation.[1][3]

Materials:

-

4-tert-butylbenzaldehyde

-

Pyrrole (freshly distilled)

-

Dichloromethane (B109758) (DCM), reagent grade

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 2 L round-bottom flask, add 4-tert-butylbenzaldehyde (10 mmol) and 1 L of dichloromethane (DCM).

-

Add freshly distilled pyrrole (10 mmol) to the solution. The concentration of reactants should be approximately 10 mM.

-

Shield the flask from light by wrapping it in aluminum foil.

-

Begin stirring the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Add trifluoroacetic acid (TFA) (e.g., 0.1 equivalents relative to pyrrole) to catalyze the condensation.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction for the formation of the porphyrinogen intermediate.

-

After the condensation is complete, add a solution of DDQ (7.5 mmol) in toluene to the flask.

-

Continue stirring at room temperature for an additional 1-2 hours to allow for the complete oxidation of the porphyrinogen to the porphyrin. The solution will turn a deep purple color.

-

Neutralize the reaction mixture by adding a small amount of triethylamine (TEA) until the solution is no longer acidic.

-

Remove the DCM by rotary evaporation.

-

Purify the crude product using column chromatography on silica gel. Elute first with hexane to remove non-polar impurities, then use a hexane/toluene or hexane/DCM gradient to elute the purple porphyrin band.

-

Collect the purple fractions and remove the solvent under reduced pressure to yield H₂TTPB as a crystalline purple solid. Typical yields range from 20-35%.

Protocol 2: General Procedure for Metallation of H₂TTPB

This protocol describes a general method for inserting various metal ions into the H₂TTPB core. The choice of metal salt and solvent may vary slightly depending on the specific metal.

Materials:

-

H₂TTPB (from Protocol 1)

-

Metal salt (e.g., Zinc acetate (B1210297) dihydrate [Zn(OAc)₂·2H₂O], Cobalt(II) chloride [CoCl₂], Tris(acetylacetonato)manganese(III) [Mn(acac)₃])

-

N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture

-

Deionized water

Procedure:

-

Dissolve H₂TTPB (0.1 mmol) in 100 mL of DMF in a round-bottom flask.[4]

-

Add a 10-fold molar excess of the chosen metal salt (1.0 mmol).[4]

-

Reflux the mixture with stirring for 2-4 hours. For manganese insertion, refluxing with Mn(acac)₃ is an effective method.[5][6]

-

Monitor the reaction progress using UV-Vis spectroscopy and/or Thin Layer Chromatography (TLC).[4] The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two bands of the metalloporphyrin.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 100 mL of deionized water to precipitate the metal complex.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove excess metal salts and DMF.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a solvent system like chloroform/methanol.

Characterization Data

The formation of the free-base porphyrin and its metal complexes can be confirmed by UV-Vis spectroscopy. The free-base H₂TTPB exhibits a strong Soret band around 419 nm and four weaker Q-bands in the 500-700 nm region. Upon metallation, the number of Q-bands typically reduces to two, and the Soret band undergoes a slight shift.

| Compound | Yield (%) | Appearance | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

| H₂TTPB | 20-35 | Purple Solid | ~419 | ~515, 550, 591, 647 |

| Zn-TTPB | >90 | Purple Solid | ~422 | ~550, 590 |

| Co-TTPB | >90 | Red/Purple Solid | ~412 | ~528 |

| Mn(III)Cl-TTPB | >85 | Green/Brown Solid | ~479 | ~585, 620 |

Note: UV-Vis data are approximate and can vary slightly based on the solvent used. Yields for metallation are typically high.

Application in Photodynamic Therapy (PDT)

Metalloporphyrins, such as Zn-TTPB, are excellent photosensitizers for PDT, a non-invasive cancer treatment. In PDT, the photosensitizer is administered and accumulates in tumor tissue. When irradiated with light of a specific wavelength, it becomes excited and transfers energy to molecular oxygen, generating highly cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen (¹O₂), which induce tumor cell death.

References

- 1. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

Application Notes and Protocols: meso-Tetra(4-tert-butylphenyl) Porphine for Optical Limiting Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-Tetra(4-tert-butylphenyl) Porphine (TBP) is a synthetic porphyrin derivative that holds significant promise for optical limiting applications. Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity, making them crucial for protecting sensitive optical sensors and the human eye from high-intensity laser radiation. The large, conjugated π-electron system of the porphyrin macrocycle is responsible for its significant nonlinear optical (NLO) properties. The tert-butylphenyl substituents at the meso positions enhance the molecule's solubility in common organic solvents and can influence its electronic properties, thereby affecting its optical limiting performance.

The primary mechanism responsible for the optical limiting behavior in porphyrins is reverse saturable absorption (RSA). In RSA, the absorption cross-section of the excited state is significantly larger than that of the ground state. At low light intensities, the material behaves as a linear absorber. However, as the incident intensity increases, a significant population of molecules is promoted to the excited triplet state, which has a strong absorption at the excitation wavelength. This increased absorption leads to a clamping of the transmitted light intensity.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound for optical limiting applications.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables provide representative nonlinear optical data for the closely related and well-studied meso-Tetraphenylporphyrin (TPP). The tert-butyl groups are expected to have a modest electronic effect, primarily enhancing solubility, thus the fundamental optical limiting behavior is anticipated to be similar to TPP.

Table 1: Nonlinear Optical Properties of meso-Tetraphenylporphyrin (TPP) in the Nanosecond Regime

| Parameter | Value | Wavelength (nm) | Pulse Duration | Solvent | Reference |

| Nonlinear Absorption Coefficient (β) | ~0.65 cm/GW | 532 | 6 ns | Dichloromethane | [1] |

| Optical Limiting Threshold | Not explicitly stated, but RSA is observed. | 532 | 6 ns | Dichloromethane | [1] |

| Mechanism | Reverse Saturable Absorption (RSA) | 532 | 6 ns | Dichloromethane | [1] |

Table 2: Nonlinear Optical Properties of meso-Tetraphenylporphyrin (TPP) in the Picosecond Regime

| Parameter | Value | Wavelength (nm) | Pulse Duration | Solvent | Reference |

| Nonlinear Absorption Coefficient (β) | ~0.65 cm/GW | 532 | 21 ps | Dichloromethane | [1] |

| Mechanism | Reverse Saturable Absorption (RSA) | 532 | 21 ps | Dichloromethane | [1] |

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from established methods for the synthesis of meso-substituted tetraphenylporphyrins.

Materials:

-

Pyrrole (B145914) (freshly distilled)

-

Propionic acid

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-tert-butylbenzaldehyde (4 equivalents) and freshly distilled pyrrole (4 equivalents) to propionic acid.

-

Heat the mixture to reflux with constant stirring for 2-4 hours. The color of the solution will darken significantly.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the propionic acid under reduced pressure.

-

Dissolve the crude product in a minimal amount of chloroform and purify by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and chloroform).

-

Collect the fraction containing the desired porphyrin (typically the most intensely colored band).

-

Evaporate the solvent to obtain the purified this compound as a crystalline solid.

-

Characterize the product using UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.

Caption: Synthesis workflow for this compound.

II. Z-Scan Technique for Optical Limiting Measurement

The Z-scan technique is a widely used method to measure the nonlinear absorption and nonlinear refraction of materials.

Experimental Setup:

-

Laser Source: A Q-switched Nd:YAG laser operating at 532 nm with a pulse duration in the nanosecond or picosecond regime is commonly used.

-

Beam Shaping: The laser beam should have a Gaussian spatial profile, which can be achieved using a spatial filter.

-

Focusing Lens: A lens is used to focus the laser beam.

-

Sample Holder: The sample, a solution of this compound in a suitable solvent (e.g., chloroform or toluene) contained in a cuvette of known path length (typically 1-2 mm), is mounted on a translation stage that can be moved along the z-axis (the direction of beam propagation).

-

Detectors: Two photodetectors are used. One detector is placed behind a finite aperture in the far field to measure the "closed-aperture" Z-scan (sensitive to both nonlinear absorption and refraction). The second detector collects the entire transmitted beam ("open-aperture" Z-scan, sensitive only to nonlinear absorption).

Procedure:

-

Prepare a solution of this compound with a known concentration, ensuring a linear transmittance of around 70-80% at the laser wavelength.

-

Align the laser beam through the center of the focusing lens.

-

Position the sample on the translation stage far from the focal point.

-

Measure the linear transmittance of the sample.

-

Translate the sample along the z-axis through the focal point of the lens, from a negative z position to a positive z position.

-

At each z position, record the transmitted energy through both the open and closed apertures.

-

Normalize the transmitted energy by the input energy to obtain the normalized transmittance.

-

Plot the normalized transmittance as a function of the sample position z.

Data Analysis:

-

Open-Aperture Z-scan: The data from the open-aperture scan reveals the nonlinear absorption. A valley in the normalized transmittance at the focal point (z=0) indicates reverse saturable absorption. The nonlinear absorption coefficient (β) can be extracted by fitting the experimental data to the theoretical model.

-

Closed-Aperture Z-scan: The closed-aperture data contains information about both nonlinear absorption and nonlinear refraction. Dividing the closed-aperture data by the open-aperture data yields a curve that represents only the nonlinear refraction.

-

Optical Limiting Threshold: The optical limiting threshold is the input fluence at which the normalized transmittance drops to 50% of its linear value. This can be determined from a plot of normalized transmittance versus input fluence.

Caption: Experimental setup for the Z-scan technique.

Mechanism of Optical Limiting: Reverse Saturable Absorption (RSA)

The optical limiting behavior of this compound is primarily governed by the Reverse Saturable Absorption (RSA) mechanism. This process can be understood by considering a five-level electronic energy model.

-

Ground State Absorption: Upon excitation with a laser pulse, the molecule absorbs a photon and is promoted from the ground singlet state (S₀) to the first excited singlet state (S₁).

-

Intersystem Crossing: The molecule can then undergo a rapid, non-radiative transition from the S₁ state to the first excited triplet state (T₁). This process, known as intersystem crossing, is highly efficient in porphyrins.

-

Excited State Absorption: The population in the T₁ state can then absorb another photon from the same laser pulse, promoting it to a higher excited triplet state (Tₙ).

-

Enhanced Absorption: The absorption cross-section of the T₁ → Tₙ transition is significantly larger than that of the S₀ → S₁ transition. This results in a strong absorption of the high-intensity portion of the laser pulse, leading to the optical limiting effect.

-

Relaxation: The molecule eventually relaxes back to the ground state (S₀) from the excited states through various radiative and non-radiative pathways.

Caption: Energy level diagram illustrating the RSA mechanism.

References

Application Notes and Protocols for the Metalation of meso-Tetra(4-tert-butylphenyl) Porphyrin

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the insertion of various metal ions into the core of meso-Tetra(4-tert-butylphenyl) Porphyrin (H₂T(4-tBuPh)P). The following sections outline standard laboratory procedures for the synthesis of metalloporphyrins, which are crucial components in diverse fields including catalysis, sensor technology, and photodynamic therapy.

Introduction

Meso-Tetra(4-tert-butylphenyl) Porphyrin is a synthetic porphyrin characterized by the presence of bulky tert-butylphenyl groups at the meso positions of the macrocycle. This substitution enhances the solubility of the porphyrin in organic solvents and influences its electronic properties and aggregation behavior. The insertion of a metal ion into the porphyrin's central cavity modulates its photophysical and chemical properties, opening avenues for a wide range of applications. This document details established protocols for the chelation of common metal ions such as zinc, copper, iron, cobalt, and manganese.

General Considerations for Metalation Reactions